molecular formula C9H12ClNO2 B13502007 Methyl 3-(methylamino)benzoate hydrochloride

Methyl 3-(methylamino)benzoate hydrochloride

Cat. No.: B13502007
M. Wt: 201.65 g/mol
InChI Key: OVUMVYLZNOSOMS-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)benzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 3-aminobenzoate is then methylated using methyl iodide in the presence of a base like sodium hydroxide to form Methyl 3-(methylamino)benzoate. Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the body, leading to various physiological and biochemical effects. This mechanism is particularly relevant in the study of neurological disorders and the development of related therapeutics.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminobenzoate
  • Ethyl 3-aminobenzoate
  • Methyl 4-aminobenzoate
  • Ethyl 4-aminobenzoate

Uniqueness

Methyl 3-(methylamino)benzoate hydrochloride is unique due to its specific methylation on the amino group, which imparts distinct chemical properties and biological activities. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

methyl 3-(methylamino)benzoate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-4-7(6-8)9(11)12-2;/h3-6,10H,1-2H3;1H

InChI Key

OVUMVYLZNOSOMS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)OC.Cl

Origin of Product

United States

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